molecular formula C13H8FNOS B6300291 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol CAS No. 90481-42-8

2-(Benzo[d]thiazol-2-yl)-4-fluorophenol

Cat. No.: B6300291
CAS No.: 90481-42-8
M. Wt: 245.27 g/mol
InChI Key: SWYVTAFRNPDKQD-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)-4-fluorophenol is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Mechanism of Action

Target of Action

The compound “2-(Benzo[d]thiazol-2-yl)-4-fluorophenol” is a derivative of benzothiazole, which has been found to have diverse biological activities . Benzothiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The compound has shown good inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 value of 11.17 µM .

Mode of Action

For instance, they can inhibit the activity of enzymes, such as PTP1B , which plays a crucial role in insulin signaling and thus, could be a potential target for the treatment of type 2 diabetes and obesity.

Biochemical Pathways

For instance, they can inhibit the activity of enzymes involved in the insulin signaling pathway .

Result of Action

Benzothiazole derivatives have been reported to exhibit cytotoxicity against various human tumor cell lines . They can also induce apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound exhibits strong fluorescence properties due to the Excited-State Intramolecular Proton Transfer (ESIPT) characteristic. In solution and solid thin films, the compound shows green emission. After coordination with difluoroboron, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with 4-fluorobenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to produce the desired benzothiazole derivative. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the reaction rates and reduce the production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-yl)-4-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzo[d]thiazol-2-yl)-4-fluorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes, pigments, and sensors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d]thiazol-2-yl)-4-fluorophenol is unique due to the combination of the benzothiazole ring, phenol group, and fluorine atom. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNOS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYVTAFRNPDKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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